Kreatinphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kreatinphosphat, auch bekannt als Phosphokreatin, ist eine phosphorylierte Form von Kreatinin. Es ist eine natürlich vorkommende Verbindung, die vor allem in den Skelettmuskeln von Wirbeltieren vorkommt. This compound spielt eine wichtige Rolle bei der schnellen Regeneration von Adenosintriphosphat (ATP) aus Adenosindiphosphat (ADP), was für Muskelkontraktionen und andere energiereiche zelluläre Prozesse unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

Fosfocreatinine has several scientific research applications, including:

Chemistry: Used as a model compound to study phosphorylation and energy transfer processes.

Biology: Investigated for its role in muscle energetics and cellular energy homeostasis.

Medicine: Explored for its potential therapeutic applications in conditions such as heart failure, acute myocardial ischemia, and cerebral ischemia. .

Industry: Utilized in the production of supplements aimed at enhancing muscle performance and recovery.

Wirkmechanismus

Target of Action

Fosfocreatinine, also known as Phosphocreatine, primarily targets the adenosine triphosphate (ATP) molecules in the body . ATP is the primary source of chemical energy that body muscles use to perform contractions .

Mode of Action

Fosfocreatinine interacts with ATP molecules during muscle contraction processes. As these processes occur, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP) . Fosfocreatinine plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate ATP from ADP .

Biochemical Pathways

In the kidneys, the enzyme AGAT catalyzes the conversion of two amino acids — arginine and glycine — into guanidinoacetate (also called glycocyamine or GAA), which is then transported in the blood to the liver . Once inside the cells, it is transformed into phosphocreatine by the enzyme complex creatine kinase . Phosphocreatine is able to donate its phosphate group to convert ADP into ATP . This process is an important component of all vertebrates’ bioenergetic systems .

Pharmacokinetics

Fosfocreatinine exhibits rapid elimination from the body . Most of the Fosfocreatinine entering the systemic circulation is converted to creatine (Cr) . Intravenous administration of Fosfocreatinine results in elevated ATP level in the heart and red blood cells . Creatine, as an active metabolite, has been proven to partially mediate Fosfocreatinine’s hemorheological improvement .

Result of Action

The primary result of Fosfocreatinine’s action is the regeneration of ATP from ADP, which is crucial for maintaining energy homeostasis . This process serves as a temporal and spatial buffer of energy, particularly during muscle contractions . It is also used clinically as a cardioprotective agent .

Biochemische Analyse

Biochemical Properties

Fosfocreatinine is primarily involved in the maintenance and recycling of ATP for muscular activity, such as contractions. It interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from fosfocreatinine to adenosine diphosphate (ADP), forming ATP . This interaction is essential for providing a rapid source of energy in tissues with high, fluctuating energy demands, such as muscles and the brain .

Cellular Effects

Fosfocreatinine has significant effects on various cell types and cellular processes. In muscle cells, it acts as an energy buffer, ensuring a steady supply of ATP during periods of high energy demand . It also influences cell signaling pathways, gene expression, and cellular metabolism by maintaining ATP levels, which are critical for numerous cellular functions .

Molecular Mechanism

At the molecular level, fosfocreatinine exerts its effects by donating its phosphate group to ADP, thereby regenerating ATP . This process is facilitated by the enzyme creatine kinase, which is highly active in tissues with high energy demands. Fosfocreatinine also interacts with other biomolecules involved in energy metabolism, ensuring efficient energy transfer and utilization within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fosfocreatinine can change over time. It is relatively stable under physiological conditions but can degrade into creatinine, which is then excreted in the urine . Long-term studies have shown that fosfocreatinine can maintain cellular function by ensuring a continuous supply of ATP, although its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of fosfocreatinine vary with different dosages in animal models. At optimal doses, it enhances muscle performance and energy metabolism. At high doses, it can lead to toxic effects, including renal dysfunction due to the accumulation of creatinine . Threshold effects have been observed, where low doses improve cellular function, while excessively high doses can be detrimental .

Metabolic Pathways

Fosfocreatinine is involved in the creatine phosphate pathway, where it donates a phosphate group to ADP to form ATP . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. The enzyme creatine kinase plays a central role in this pathway, facilitating the transfer of phosphate groups and ensuring efficient energy production .

Transport and Distribution

Fosfocreatinine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in tissues with high energy demands, such as skeletal muscle, myocardium, and the brain. The distribution of fosfocreatinine is regulated by its interaction with creatine kinase and other transport proteins that facilitate its uptake and utilization .

Subcellular Localization

Fosfocreatinine is predominantly localized in the cytoplasm of cells, where it interacts with creatine kinase to regenerate ATP . It may also be found in other subcellular compartments, such as mitochondria, where it contributes to energy production and storage . The subcellular localization of fosfocreatinine is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kreatinphosphat kann durch Phosphorylierung von Kreatinin synthetisiert werden. Eine Methode beinhaltet die Verwendung von Phosphorylchlorid in einem stark basischen Medium, um Kreatinin zu phosphorylieren . Eine andere Methode verwendet Kreatin als Ausgangsmaterial, das einer intramolekularen Dehydratisierung und Cyclisierung unterliegt, um Kreatinin zu bilden, gefolgt von einer Phosphorylierung .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von Kreatin als Ausgangsmaterial. Der Prozess umfasst die Reaktion von Kreatin mit elementaren gesättigten Fettsäuren mit 2-5 Kohlenstoffatomen. Diese Methode ist umweltfreundlich und erzeugt keine Kupplungsprodukte oder signifikanten Abfall .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Kreatinin oxidiert werden.

Phosphorylierung: Es kann seine Phosphatgruppe an ADP spenden, um ATP zu regenerieren.

Hydrolyse: This compound kann zu Kreatinin und anorganischem Phosphat hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Erfordert Oxidationsmittel wie Wasserstoffperoxid.

Phosphorylierung: Katalysiert durch das Enzym Kreatinkinase.

Hydrolyse: Ereignet sich unter physiologischen Bedingungen in Gegenwart von Wasser.

Hauptprodukte gebildet

Oxidation: Kreatinin.

Phosphorylierung: ATP und Kreatinin.

Hydrolyse: Kreatinin und anorganisches Phosphat.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um Phosphorylierungs- und Energietransferprozesse zu untersuchen.

Biologie: Untersucht für seine Rolle in der Muskelenergetik und der zellulären Energiehomöostase.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Herzinsuffizienz, akuter Myokardischämie und zerebraler Ischämie. .

Wirkmechanismus

This compound übt seine Wirkungen in erster Linie durch seine Fähigkeit aus, ATP aus ADP zu regenerieren. Dieser Prozess wird durch das Enzym Kreatinkinase katalysiert. This compound spendet seine Phosphatgruppe an ADP und bildet ATP und Kreatinin. Diese schnelle Regeneration von ATP ist entscheidend für die Aufrechterhaltung der Energiehomöostase in Geweben mit hohem Energiebedarf wie Muskeln und Gehirn .

Analyse Chemischer Reaktionen

Types of Reactions

Fosfocreatinine undergoes various chemical reactions, including:

Oxidation: Fosfocreatinine can be oxidized to form creatinine.

Phosphorylation: It can donate its phosphate group to ADP to regenerate ATP.

Hydrolysis: Fosfocreatinine can be hydrolyzed to creatinine and inorganic phosphate.

Common Reagents and Conditions

Oxidation: Requires oxidizing agents such as hydrogen peroxide.

Phosphorylation: Catalyzed by the enzyme creatine kinase.

Hydrolysis: Occurs under physiological conditions in the presence of water.

Major Products Formed

Oxidation: Creatinine.

Phosphorylation: ATP and creatinine.

Hydrolysis: Creatinine and inorganic phosphate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kreatin: Eine Vorstufe von Kreatinphosphat, die am gleichen Energiespeicherungsweg beteiligt ist.

Phosphokreatin: Eine andere phosphorylierte Form von Kreatin, die in ihrer Funktion this compound ähnelt.

Adenosintriphosphat (ATP): Der primäre Energieträger in Zellen, der von this compound regeneriert wird

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, ATP schnell zu regenerieren, was es zu einem wichtigen Bestandteil des zellulären Energiespeicherungssystems macht. Seine Rolle bei der Aufrechterhaltung der Energiehomöostase und seine potenziellen therapeutischen Anwendungen bei verschiedenen pathologischen Zuständen unterstreichen seine Bedeutung sowohl in der biologischen als auch in der medizinischen Forschung .

Biologische Aktivität

Phosphocreatinine, more commonly referred to as phosphocreatine (PCr), is a naturally occurring compound predominantly found in vertebrate skeletal muscles. It plays a crucial role in energy metabolism, particularly in the regeneration of adenosine triphosphate (ATP), which is vital for muscular contractions and various cellular processes. This article delves into the biological activity of phosphocreatinine, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Energy Buffering Role

Phosphocreatine acts as an energy buffer within muscle cells by facilitating the rapid regeneration of ATP from adenosine diphosphate (ADP). During high-energy demands, phosphocreatine donates a phosphate group to ADP, converting it back to ATP. Conversely, during rest periods when ATP levels are high, excess ATP can be converted back to phosphocreatine. This reversible reaction is catalyzed by creatine kinase (CK), which exists in various isoforms distributed across different tissues (muscle, brain, and heart) .

Creatine Kinase System

The creatine-phosphocreatine-CK system is integral for maintaining energy homeostasis. It connects sites of ATP production in mitochondria with sites of consumption in myofibrils. This spatial organization ensures efficient energy transfer, particularly in tissues with fluctuating energy demands .

Therapeutic Applications

Phosphocreatine has been investigated for its potential therapeutic benefits in various clinical conditions related to energy deficits:

- Cardiovascular Diseases : A meta-analysis of randomized controlled trials indicated that phosphocreatine administration may improve outcomes in patients with coronary artery disease and chronic heart failure. The analysis showed significant improvements in left ventricular ejection fraction (LVEF), reduced peak creatinine kinase-myocardial band (CK-MB) release, and a lower incidence of major arrhythmias .

- Ischemic Conditions : Given its role in ATP regeneration, phosphocreatine has been explored as a treatment for ischemic stroke and other cerebrovascular diseases. Its ability to quickly replenish ATP can be crucial during ischemic events where energy supply is compromised .

- Athletic Performance : Phosphocreatine supplementation is popular among athletes aiming to enhance performance through improved short-burst energy output. While some studies suggest benefits in strength and recovery, the evidence remains mixed regarding its efficacy compared to creatine supplementation .

Case Studies

Several clinical case studies have documented the positive effects of phosphocreatine in specific patient populations:

- Case Study 1 : A 76-year-old patient with severe cardiac impairment received intravenous phosphocreatine during intensive care. Post-treatment assessments indicated significant improvements in cardiac function and reduced need for inotropic support, underscoring the compound's potential as a cardioprotective agent .

- Case Study 2 : In a cohort study involving patients undergoing cardiac surgery with cardiopulmonary bypass, those receiving phosphocreatine demonstrated enhanced recovery metrics compared to controls, including better cardiac output and reduced incidence of postoperative complications .

Research Findings

Recent studies have provided insights into the biological activity and clinical implications of phosphocreatine:

| Study Type | Participants | Intervention | Outcomes |

|---|---|---|---|

| Meta-analysis | 3400 patients | Phosphocreatine vs. placebo | Improved LVEF (MD: 3.82; P=0.005), reduced CK-MB release (MD: -6.08; P<0.001) |

| Randomized Trial | 1474 patients | Creatine/Phosphocreatine therapy | Enhanced heart function metrics; varied responses based on administration route |

| Clinical Case | 1 patient | Intravenous phosphocreatine | Significant improvement in cardiac function post-treatment |

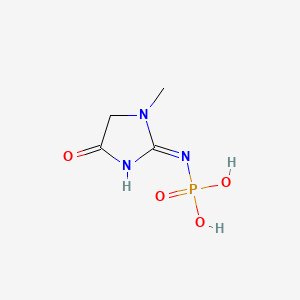

Eigenschaften

CAS-Nummer |

5786-71-0 |

|---|---|

Molekularformel |

C4H8N3O4P |

Molekulargewicht |

193.10 g/mol |

IUPAC-Name |

[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid |

InChI |

InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) |

InChI-Schlüssel |

HIPLEPXPNLWKCQ-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC1=NP(=O)(O)O |

Isomerische SMILES |

CN\1CC(=O)N/C1=N\P(=O)(O)O |

Kanonische SMILES |

CN1CC(=O)NC1=NP(=O)(O)O |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

19604-05-8 (di-hydrochloride salt) |

Synonyme |

Phosphatecreatinine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.